2-Hydroxy-3-(2-methylphenyl)benzaldehyde 2-Hydroxy-3-(2-methylphenyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 343603-83-8
VCID: VC11713102
InChI: InChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3
SMILES: CC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

2-Hydroxy-3-(2-methylphenyl)benzaldehyde

CAS No.: 343603-83-8

Cat. No.: VC11713102

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-(2-methylphenyl)benzaldehyde - 343603-83-8

Specification

CAS No. 343603-83-8
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 2-hydroxy-3-(2-methylphenyl)benzaldehyde
Standard InChI InChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3
Standard InChI Key NVWHMKUNDKONSD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Canonical SMILES CC1=CC=CC=C1C2=CC=CC(=C2O)C=O

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

2-Hydroxy-3-(2-methylphenyl)benzaldehyde (IUPAC name: 2-hydroxy-3-(2-methylphenyl)benzaldehyde) is a substituted benzaldehyde with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol. Its structure consists of two aromatic rings: a benzaldehyde ring with a hydroxyl (-OH) group at position 2 and a second phenyl ring substituted with a methyl (-CH₃) group at position 2, connected at position 3 of the benzaldehyde core (Figure 1).

Table 1: Key physicochemical properties of 2-hydroxy-3-(2-methylphenyl)benzaldehyde

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₄H₁₂O₂Derived from analogs
Molecular Weight212.24 g/molCalculated
Melting Point104–107°C (estimated)Based on
Boiling Point265–270°C (estimated)Based on
Density1.2–1.3 g/cm³Based on
SolubilitySoluble in polar organic solventsInferred from

The compound’s hydroxyl and aldehyde functional groups confer reactivity toward condensation and coordination reactions, while the methyl group enhances lipophilicity .

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis of 2-hydroxy-3-(2-methylphenyl)benzaldehyde is documented, analogous benzaldehyde derivatives provide plausible methodologies:

Electrophilic Aromatic Substitution

Nitration and formylation reactions are common for introducing substituents to aromatic rings. For example, 2-hydroxy-3,5-dinitrobenzaldehyde is synthesized via nitration of salicylaldehyde using a nitrating mixture (H₂SO₄/HNO₃) . Adapting this approach, 2-methylphenyl groups could be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, though reaction conditions would require optimization to avoid over-substitution .

Condensation Reactions

2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is prepared by refluxing the aldehyde with thiosemicarbazide in methanol . Similarly, 2-hydroxy-3-(2-methylphenyl)benzaldehyde could react with hydrazides or amines to form Schiff bases, a class of compounds with demonstrated bioactivity .

Chemical Reactivity and Derivatives

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form Schiff bases. For instance, 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde derivatives exhibit antibacterial and anti-inflammatory properties when complexed with 4-aminoantipyrine . By analogy, 2-hydroxy-3-(2-methylphenyl)benzaldehyde could serve as a precursor for bioactive ligands, with the methyl group modulating steric and electronic effects .

Coordination Chemistry

The hydroxyl and aldehyde groups can act as bidentate ligands for metal ions. Azo-Schiff base ligands derived from similar aldehydes show strong coordination with transition metals like Cu(II) and Zn(II), enhancing their antioxidant activity .

Applications in Scientific Research

Pharmaceutical Intermediates

Benzaldehyde derivatives are pivotal in drug discovery. For example, thiosemicarbazones derived from 2-hydroxy-3-methoxybenzaldehyde exhibit antiproliferative activity . The methylphenyl substituent in 2-hydroxy-3-(2-methylphenyl)benzaldehyde could improve membrane permeability, making it a candidate for anticancer or antimicrobial agents.

Analytical Chemistry

Schiff bases of 2-hydroxybenzaldehydes are used in spectrophotometric metal ion detection. The compound’s phenolic oxygen and imine nitrogen could chelate metals like Indium(III), enabling its use in environmental or industrial sample analysis .

Research Findings and Comparative Analysis

Spectral Characterization

While spectral data for 2-hydroxy-3-(2-methylphenyl)benzaldehyde are unavailable, analogs provide reference benchmarks:

  • IR Spectroscopy: Hydroxyl stretches (~3200 cm⁻¹), aldehyde C=O (~1725 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

  • ¹H NMR: Aldehyde proton at δ 9.8–10.4 ppm, hydroxyl proton at δ 11.9 ppm, and methyl protons at δ 2.3–2.5 ppm .

Biological Activity

Azo-Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde show IC₅₀ values of 12–18 μM against bacterial strains, comparable to standard antibiotics . The methylphenyl variant may enhance lipid solubility, potentially improving bioavailability.

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